molecular formula C8H5NO3S B1523441 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1333946-90-9

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1523441
CAS No.: 1333946-90-9
M. Wt: 195.2 g/mol
InChI Key: SUETYXKNGRYXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (Molecular Formula: C8H5NO3S) is a high-purity heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a carboxylic acid-functionalized thiazole core linked to a furan ring, a structural motif prevalent in biologically active compounds. The primary research application of this compound is as a key building block for the design and synthesis of novel therapeutic agents. Its structure is closely related to thiazole-5-carboxylic acid derivatives that have been documented in published research as potent inhibitors of the xanthine oxidase (XO) enzyme . XO inhibition is a established therapeutic strategy for managing conditions like gout and oxidative stress-related pathologies, making this compound a scaffold of interest for developing new inhibitors . Furthermore, structurally similar thiazole derivatives incorporating furan and other heterocycles have demonstrated significant antimicrobial and antioxidant activities in recent scientific studies, highlighting the potential of this chemical class in infectious disease and oxidative stress research . The carboxylic acid group on the thiazole ring provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only. Intended Use : For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUETYXKNGRYXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Biological Activity

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Depending on the isoform and context, these interactions can lead to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes vary widely based on cell type and concentration. It has been observed to modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

Table 1: Summary of Cellular Effects

Cell TypeConcentration RangeObserved Effects
NIH/3T3 (Mouse)Low to HighModulation of growth signaling pathways
A549 (Human)LowInduction of apoptosis at higher concentrations

Molecular Mechanism

The molecular mechanisms through which this compound exerts its effects include binding to specific biomolecules such as enzymes and receptors. This binding can result in either inhibition or activation of their functions. For example, studies indicate that the compound may stabilize certain protein conformations or disrupt enzyme-substrate interactions, leading to altered metabolic pathways .

Temporal Stability and Dosage Effects

Research indicates that this compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat. In animal models, low doses have minimal physiological effects, while higher doses significantly alter enzyme activity and gene expression.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed significant activity against A549 human lung adenocarcinoma cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : In animal models, thiazole derivatives similar to this compound have shown anticonvulsant effects, suggesting potential applications in epilepsy treatment .
  • Antimicrobial Activity : Preliminary investigations have indicated that this compound exhibits antimicrobial properties against a range of pathogens .

Table 2: Summary of Therapeutic Applications

Activity TypeModel/Cell LineIC50 ValueReference Drug
AnticancerA549 (Human)< 10 µMDoxorubicin
AnticonvulsantPicrotoxin Model< 20 mg/kgEthosuximide
AntimicrobialVarious PathogensVariableAmpicillin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Table 1: Physicochemical Properties of Selected Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents CCS (Ų) [M+H]+ Reference
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid C₈H₅NO₃S 195.18 Furan-3-yl, carboxylic acid 138.1
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) C₁₆H₁₆N₂O₃S 316.38 Phenyl, cyano, isobutoxy, methyl N/A
2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₃H₁₁NO₃S 261.30 Dihydrobenzofuran, methyl N/A
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid C₈H₄ClNO₂S₂ 245.71 Chlorothiophen-2-yl N/A
2-(Furan-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acid C₁₄H₉NO₃S 271.29 Furan-2-yl, phenyl 140.9

Key Observations :

  • Febuxostat incorporates a phenyl ring with electron-withdrawing groups (cyano, isobutoxy), enhancing its xanthine oxidase (XO) inhibitory activity (IC₅₀ = 0.033 mg/kg in rats) . The methyl group at the 4-position of the thiazole improves metabolic stability .
  • Chlorothiophene derivative (C₈H₄ClNO₂S₂) replaces oxygen in furan with sulfur, altering electronic properties and enabling halogen bonding in enzyme active sites .

Pharmacological and Biochemical Activity

Critical Insights :

  • Febuxostat ’s phenyl and methyl groups optimize interactions with XO’s molybdenum center, achieving 12-fold greater potency than earlier analogs .
  • Benzylamino derivatives (e.g., 2-(4-fluorobenzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid) exhibit improved free radical scavenging (EC₅₀ = 2.1 µM) due to the methylene amine spacer enhancing conformational flexibility .
  • The dihydrobenzofuran analog (C₁₃H₁₁NO₃S) shows moderate XO inhibition (IC₅₀ = 8.7 µM), suggesting steric hindrance from the fused ring system reduces binding efficiency compared to Febuxostat .

Preparation Methods

Formation of the Furan Derivative Intermediate

  • The furan-3-yl aldehyde intermediate is often generated in situ from an acetal precursor.
  • Acetals used are typically 5- or 6-membered cyclic acetals such as 1,3-dioxolan-2-yl or 1,3-dioxan-2-yl derivatives.
  • Hydrolysis of the acetal to the aldehyde is carried out under acidic conditions, using either inorganic acids (e.g., 2N hydrochloric acid) or organic acids (e.g., formic acid).
  • Solvents for this step include aqueous alkanols (ethanol, methanol), aqueous dioxan, or aqueous tetrahydrofuran.
  • The reaction temperature ranges from 10°C to 100°C, with 50-100°C being common for optimal hydrolysis.

Cyclization to Form the Thiazole Ring

  • The thiazole ring is formed by reacting the furan aldehyde intermediate with a suitable amine precursor.
  • Amines may be protected as phthalimide groups initially to prevent side reactions.
  • The amine precursor is converted to an acetal-protected intermediate, then deprotected to free the amine for cyclization.
  • Cyclization is often catalyzed by acids such as p-toluenesulphonic acid in solvents like benzene at reflux temperature.
  • Water generated during cyclization is removed continuously using apparatus such as Dean-Stark traps.

Representative Preparation Procedure (Based on Patent EP0055625B1)

Step Reagents/Conditions Notes
Acetal Hydrolysis 2N HCl or formic acid in aqueous ethanol or methanol Temperature 50-100°C; generates furan-3-yl aldehyde in situ
Amine Preparation Protection as phthalimide; formylation with phosphoryl chloride in dimethylformamide Protects amino group for selective reactions
Acetal Formation Reaction with methanol or ethylene glycol in presence of p-toluenesulphonic acid Removal of water via Dean-Stark apparatus
Cyclization Acid-catalyzed cyclization in benzene reflux Forms thiazole ring
Deprotection Treatment with methylamine to remove phthalimide Frees amine for further reaction
Final Acid Formation Conversion to acid or acid addition salt Purification step

Catalysts, Solvents, and Reaction Conditions

  • Catalysts: p-Toluenesulphonic acid for cyclization; acid catalysts for acetal hydrolysis.
  • Solvents: Benzene (for cyclization), aqueous ethanol/methanol (for hydrolysis), dimethylformamide (for formylation).
  • Temperatures: Hydrolysis and cyclization typically between 50°C and reflux (~80-100°C).
  • Reaction Times: Vary depending on step, typically several hours for cyclization and hydrolysis.

Alternative Synthetic Routes and Optimization

Recent studies on related heterocyclic compounds suggest:

  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aromatic substituents such as furan rings onto thiazole cores.
  • Ligands like Xantphos and bases such as cesium carbonate in biphasic solvent systems (e.g., cyclopentyl methyl ether/water) can achieve high conversion rates and yields.
  • Reaction optimization includes varying catalyst loadings (1-5 mol%), temperatures (55-115°C), and solvent systems to improve yield and purity.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Acetal Hydrolysis 2N HCl or formic acid Aqueous ethanol/methanol 50-100 Generates furan-3-yl aldehyde in situ
Amine Protection Phthalimide protection, formylation with POCl3 Dimethylformamide Room temperature Protects amino group
Acetal Formation Methanol or ethylene glycol, p-toluenesulphonic acid Benzene Reflux (~80) Water removal via Dean-Stark apparatus
Cyclization to Thiazole Acid catalysis (p-toluenesulphonic acid) Benzene Reflux Forms thiazole ring
Deprotection Methylamine treatment Appropriate solvent Ambient Removes phthalimide protecting group
Final Acid Formation Acidification or salt formation Ethanol, ethyl acetate Ambient Converts to acid or acid addition salt
Cross-Coupling (optional) Pd(dba)2/Xantphos, Cs2CO3 CPME:H2O (4:1) 55-115 For introducing furan substituent via coupling

Research Findings and Considerations

  • The use of acetals as protected aldehyde precursors allows controlled generation of reactive intermediates, improving yield and selectivity.
  • Acid catalysis is crucial for both hydrolysis and cyclization steps, with choice of acid influencing reaction rate and side products.
  • Protecting groups such as phthalimide are essential for selective amine manipulation, preventing unwanted side reactions.
  • Palladium-catalyzed cross-coupling methods offer modern alternatives for constructing the furan-thiazole linkage with high efficiency and mild conditions.
  • Solvent choice and temperature optimization significantly affect reaction kinetics and product purity.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or Hantzsch thiazole synthesis. A common approach involves reacting furan-3-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core, followed by carboxylation at the 5-position. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or DMF), and catalysts like iodine or HCl. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (1H^1H, 13C^{13}C, and 19F^{19}F if applicable) is indispensable for confirming substituent positions and ring connectivity. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using software like SHELXL for refinement ensures precise structural determination . Infrared spectroscopy (IR) can further validate functional groups like the carboxylic acid moiety .

Q. What are the reported biological activities of thiazole-furan hybrids?

  • Methodological Answer : Thiazole-furan hybrids are associated with antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogs with electron-withdrawing groups (e.g., -CF3_3) show enhanced activity against bacterial strains like E. coli and S. aureus. Researchers should employ standardized assays such as MIC (Minimum Inhibitory Concentration) testing for antimicrobial studies or MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can structural variations (e.g., substituent modifications) influence the compound’s bioactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For instance, replacing the furan-3-yl group with a thiophene (as in 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid) alters electronic properties and binding affinity. Computational tools like molecular docking (AutoDock Vina) can predict interactions with targets (e.g., kinases or bacterial enzymes). Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding constants (KdK_d) .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from differences in purity, assay conditions, or substituent stereochemistry. Researchers should:
  • Validate compound purity using HPLC (>95%) and elemental analysis.
  • Replicate assays under controlled conditions (e.g., pH, temperature).
  • Compare results with structurally defined analogs (e.g., 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic acid vs. methylated derivatives) to isolate substituent effects .

Q. What strategies are effective for crystallographic analysis of this compound?

  • Methodological Answer : Crystallize the compound using slow evaporation in solvents like methanol/water. Collect diffraction data with a synchrotron or in-house X-ray source (Cu-Kα). Refine the structure using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 visualization tools .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten) to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in dehydrogenase assays. Pair this with mutagenesis studies (e.g., alanine scanning) to identify critical residues in the enzyme’s active site. Cross-reference with molecular dynamics simulations (GROMACS) to model binding stability .

Q. How to address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer : Re-evaluate computational parameters (e.g., DFT functionals in Gaussian or ORCA). For NMR, ensure solvent effects are accounted for in simulations (e.g., using PCM models). Cross-validate with experimental data from multiple techniques (e.g., SC-XRD for bond lengths and angles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
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2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

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